molecular formula C6H12IN B7985475 (R)-3-Iodo-1-methyl-piperidine

(R)-3-Iodo-1-methyl-piperidine

Cat. No.: B7985475
M. Wt: 225.07 g/mol
InChI Key: IELOUGOZFCNFEG-ZCFIWIBFSA-N
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Description

®-3-Iodo-1-methyl-piperidine is a chiral organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of an iodine atom at the 3-position and a methyl group at the 1-position of the piperidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Iodo-1-methyl-piperidine typically involves the iodination of a suitable piperidine precursor. One common method is the direct iodination of 1-methyl-piperidine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of ®-3-Iodo-1-methyl-piperidine may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: ®-3-Iodo-1-methyl-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted piperidines.
  • Oxidation reactions produce N-oxides or other oxidized derivatives.
  • Reduction reactions yield deiodinated piperidines.

Scientific Research Applications

®-3-Iodo-1-methyl-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-Iodo-1-methyl-piperidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as receptors or enzymes, through its iodine and methyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    (S)-3-Iodo-1-methyl-piperidine: The enantiomer of ®-3-Iodo-1-methyl-piperidine, which may have different biological activities due to its different spatial configuration.

    3-Iodo-piperidine: Lacks the methyl group at the 1-position, which may affect its reactivity and biological properties.

    1-Methyl-piperidine:

Uniqueness: ®-3-Iodo-1-methyl-piperidine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.

Properties

IUPAC Name

(3R)-3-iodo-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELOUGOZFCNFEG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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